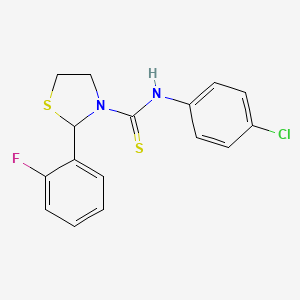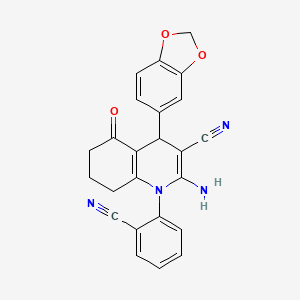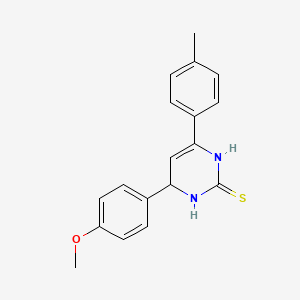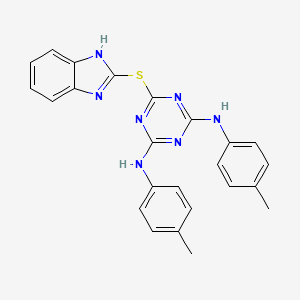![molecular formula C15H12ClN3O2 B11517547 3-Amino-2-[(3-chlorophenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B11517547.png)
3-Amino-2-[(3-chlorophenoxy)methyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-[(3-chlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chlorophenoxy group, and a dihydroquinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(3-chlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate. This intermediate is then reacted with a suitable amine to introduce the amino group. The final step involves cyclization to form the dihydroquinazolinone core under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-[(3-chlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
3-Amino-2-[(3-chlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-[(3-chlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target proteins, while the chlorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methylquinazolin-4-one: Similar structure but lacks the chlorophenoxy group.
3-Amino-2-phenoxyquinazolin-4-one: Similar structure but with a phenoxy group instead of a chlorophenoxy group.
Uniqueness
3-Amino-2-[(3-chlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one is unique due to the presence of the chlorophenoxy group, which can enhance its binding affinity and specificity towards certain molecular targets
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
3-amino-2-[(3-chlorophenoxy)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H12ClN3O2/c16-10-4-3-5-11(8-10)21-9-14-18-13-7-2-1-6-12(13)15(20)19(14)17/h1-8H,9,17H2 |
InChI Key |
ZVIYJSQUJFOTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)COC3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Methylphenyl)sulfonylethyl]-4-phenylpiperazine](/img/structure/B11517480.png)

![1,3,7-trimethyl-8-{[(2-methylnaphthalen-1-yl)methyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11517485.png)
![[(5E)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11517505.png)
![(2Z,5Z)-5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11517513.png)



![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11517526.png)

![(1E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11517528.png)
![(2E)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11517539.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11517543.png)
